molecular formula C8H6N2O B12516465 1H-Azeto[1,2-a][1,2]oxazolo[3,4-c]pyridine CAS No. 753021-62-4

1H-Azeto[1,2-a][1,2]oxazolo[3,4-c]pyridine

Cat. No.: B12516465
CAS No.: 753021-62-4
M. Wt: 146.15 g/mol
InChI Key: IUUMJDNTTGADQX-UHFFFAOYSA-N
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Description

1H-Azeto[1,2-a][1,2]oxazolo[3,4-c]pyridine is a heterocyclic compound that features a unique fusion of azetidine, oxazole, and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Azeto[1,2-a][1,2]oxazolo[3,4-c]pyridine typically involves multi-step procedures starting from commercially available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the synthesis can begin with the preparation of a suitable azetidine derivative, followed by its reaction with an oxazole precursor under specific conditions to form the desired heterocyclic structure .

Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1H-Azeto[1,2-a][1,2]oxazolo[3,4-c]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolone derivatives, while reduction could produce azetidine derivatives with altered functional groups.

Scientific Research Applications

1H-Azeto[1,2-a][1,2]oxazolo[3,4-c]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism by which 1H-Azeto[1,2-a][1,2]oxazolo[3,4-c]pyridine exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, in medicinal chemistry, it may bind to enzyme active sites or receptor proteins, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

    1H-Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with potential biological activities.

    Imidazo[1,2-a]pyridine: Known for its applications in pharmaceuticals and materials science.

    Thiazolo[3,2-a]pyridine:

Uniqueness: 1H-Azeto[1,2-a][1,2]oxazolo[3,4-c]pyridine is unique due to its fused ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for research and development in multiple scientific disciplines.

Properties

CAS No.

753021-62-4

Molecular Formula

C8H6N2O

Molecular Weight

146.15 g/mol

IUPAC Name

10-oxa-5,11-diazatricyclo[6.3.0.02,5]undeca-1,3,6,8-tetraene

InChI

InChI=1S/C8H6N2O/c1-3-10-4-2-7(10)8-6(1)5-11-9-8/h1-5,9H

InChI Key

IUUMJDNTTGADQX-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=CC2=C3C1=CON3

Origin of Product

United States

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